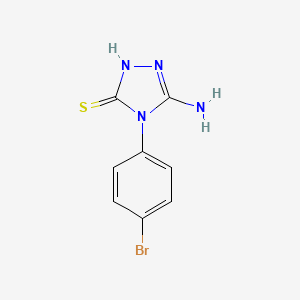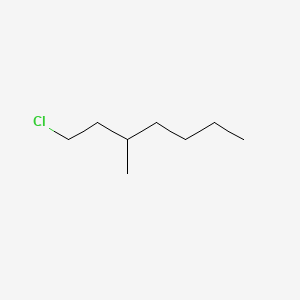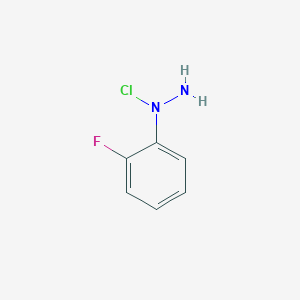
1-Chloro-1-(2-fluorophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-fluorophenyl)hydrazine is a chemical compound with the molecular formula C6H6ClFN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-fluorophenyl group and another by a chlorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2-fluorophenyl)hydrazine can be synthesized through the reaction of 2-fluorophenylhydrazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform. The reaction can be represented as follows:
2-Fluorophenylhydrazine+Thionyl Chloride→this compound+By-products
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-(2-fluorophenyl)hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding azo or azoxy compounds.
Reduction Reactions: Reduction can lead to the formation of 1-(2-fluorophenyl)hydrazine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(2-fluorophenyl)hydrazine derivatives.
Oxidation: Formation of azo or azoxy compounds.
Reduction: Formation of 1-(2-fluorophenyl)hydrazine
Applications De Recherche Scientifique
1-Chloro-1-(2-fluorophenyl)hydrazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Material Science: Utilized in the preparation of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-fluorophenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- 1-Chloro-1-(2-chlorophenyl)hydrazine
- 1-Chloro-1-(2-bromophenyl)hydrazine
- 1-Chloro-1-(2-methylphenyl)hydrazine
Comparison: 1-Chloro-1-(2-fluorophenyl)hydrazine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C6H6ClFN2 |
|---|---|
Poids moléculaire |
160.58 g/mol |
Nom IUPAC |
1-chloro-1-(2-fluorophenyl)hydrazine |
InChI |
InChI=1S/C6H6ClFN2/c7-10(9)6-4-2-1-3-5(6)8/h1-4H,9H2 |
Clé InChI |
SUBZVLXUKPKHIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N(N)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane](/img/structure/B14744551.png)


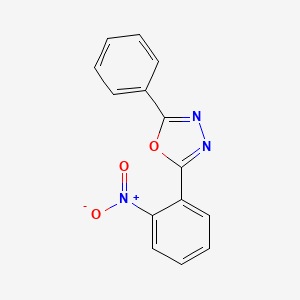
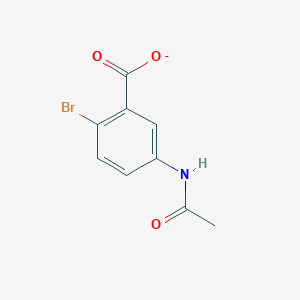
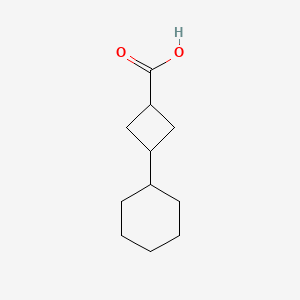
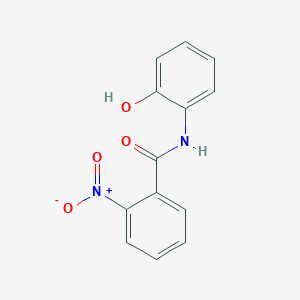

![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
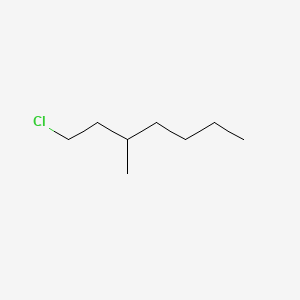
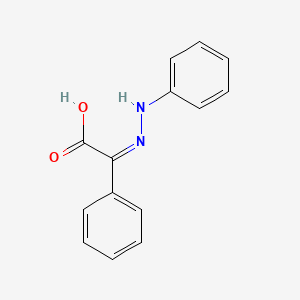
![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)
